1-(5-amino-1H-benzimidazol-2-yl)ethanol
Overview
Description
1-(5-Amino-1H-benzimidazol-2-yl)ethanol is a chemical compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1H-benzimidazol-2-yl)ethanol can be synthesized through several methods, including the reaction of 5-nitro-1H-benzimidazole with ethylene oxide under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound to its corresponding carboxylic acid derivative.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound amine.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
1-(5-Amino-1H-benzimidazol-2-yl)ethanol has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-amino-1H-benzimidazol-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-aminobenzimidazole
5-nitro-1H-benzimidazole
1H-benzimidazole
1,3-benzodiazole
Properties
IUPAC Name |
1-(6-amino-1H-benzimidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-5,13H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBIQQWXXNJTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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